Methyl 5-hydroxy-4-oxopentanoate

Description

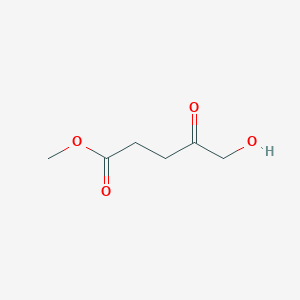

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMQRPYLPSKVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66274-27-9 | |

| Record name | methyl 5-hydroxy-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-hydroxy-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxy-4-oxopentanoate is a naturally occurring organic compound with the molecular formula C6H10O4. While its basic chemical identity is established, publicly available data on its specific physical properties, detailed synthesis protocols, and biological activities remains limited. This technical guide consolidates the available information on this compound, aiming to provide a foundational resource for researchers and professionals in the fields of chemistry and drug development. The current scarcity of in-depth research presents a clear opportunity for further investigation into the properties and potential applications of this molecule.

Chemical and Physical Properties

Table 1: Basic Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C6H10O4 | PubChem |

| Molecular Weight | 146.14 g/mol | PubChem |

| CAS Number | 66274-27-9 | PubChem |

| Canonical SMILES | COC(=O)CCC(=O)CO | PubChem |

| Natural Source | Reported in Clematis delavayi and Drymaria cordata | PubChem |

Spectroscopic Data

While detailed spectral data with peak assignments are not fully available, the existence of 13C NMR, GC-MS, and vapor phase IR spectra is indicated in chemical databases. Researchers interested in this compound would need to perform their own analytical characterization to obtain detailed spectroscopic information.

Synthesis

A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not currently available in the public domain. General synthetic routes for keto esters could potentially be adapted for its preparation. A logical retrosynthetic analysis would suggest precursors such as a protected 3-hydroxy-2-butanone and a methyl acrylate derivative, or the oxidation of a corresponding diol.

Logical Retrosynthesis Diagram

Caption: A simplified retrosynthetic analysis for this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published research on the biological activity of this compound. No studies on its cytotoxicity, antimicrobial, anti-inflammatory, or other pharmacological effects have been found. Consequently, there is no information regarding any potential mechanisms of action or associated signaling pathways. This represents a significant knowledge gap and an area ripe for future research.

Safety and Handling

According to available safety data, this compound is classified as a compound that can cause skin, eye, and respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 2: Hazard Identification

| Hazard Statement | Classification |

| Causes skin irritation | Skin Irritant |

| Causes serious eye irritation | Eye Irritant |

| May cause respiratory irritation | Respiratory Tract Irritant |

Future Research Directions

The limited information available for this compound highlights several key areas for future investigation:

-

Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol is a primary need. Full characterization using modern spectroscopic techniques (NMR, IR, MS) is essential.

-

Determination of Physical Properties: Experimental determination of its melting point, boiling point, and solubility in various solvents would provide crucial data for its handling and application.

-

Biological Screening: A comprehensive screening of its biological activities is warranted. This could include assays for cytotoxicity against cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and anti-inflammatory properties.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and identify any interacting signaling pathways would be of high value.

Experimental Workflow for Future Investigation

An In-depth Technical Guide to Methyl 5-hydroxy-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxy-4-oxopentanoate is an organic compound with the molecular formula C6H10O4.[1] This document provides a concise overview of its chemical structure, physicochemical properties, and currently available spectroscopic information. While this molecule has been identified in natural sources, detailed experimental protocols for its synthesis and comprehensive data on its biological activity and role in signaling pathways are not extensively documented in publicly accessible scientific literature.[1] This guide summarizes the existing data and highlights areas where further research is required.

Chemical Structure and Properties

This compound is a pentanoate ester containing both a hydroxyl and a ketone functional group. Its structure is characterized by a five-carbon chain with a methyl ester at one end, a ketone at the C4 position, and a hydroxyl group at the C5 position.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 66274-27-9[1] |

| Molecular Formula | C6H10O4[1] |

| Canonical SMILES | COC(=O)CCC(=O)CO[1] |

| InChI Key | RKMQRPYLPSKVNS-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 146.14 g/mol [1] |

| XLogP3-AA (LogP) | -0.8[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 63.6 Ų[1] |

| Exact Mass | 146.05790880 Da[1] |

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).

| Adduct | m/z |

| [M+H]+ | 147.06518 |

| [M+Na]+ | 169.04712 |

| [M-H]- | 145.05062 |

| [M+NH4]+ | 164.09172 |

| [M+K]+ | 185.02106 |

Data from PubChemLite, predicted using CCSbase.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

References to 13C NMR and vapor-phase IR spectra for this compound exist within spectral databases such as SpectraBase.[1] However, access to the detailed spectra, including chemical shifts, coupling constants, and absorption frequencies, is required for a complete structural elucidation and characterization.

Synthesis and Experimental Protocols

A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not readily found in the surveyed scientific literature. General synthetic routes to related β-hydroxy ketones and esters often involve aldol-type reactions or the hydration of α,β-unsaturated precursors. For instance, the synthesis of β-hydroxy esters can be achieved from the reaction of ketones or aldehydes with ethyl acetate in the presence of a strong base like lithium amide.

A potential logical workflow for a generalized synthesis of a β-hydroxy ketone is outlined below.

Caption: A generalized workflow for the synthesis of β-hydroxy esters via an aldol addition reaction.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of information in the public domain regarding the specific biological functions, metabolic pathways, or signaling cascades involving this compound. The compound has been reported to be found in Clematis delavayi and Drymaria cordata, suggesting a potential role in plant metabolism or chemical ecology. However, without dedicated biological studies, any discussion of its role in cellular signaling or as a potential therapeutic agent would be purely speculative.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel natural product like this compound.

Caption: A logical workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion and Future Directions

This compound is a known chemical entity with a defined structure and basic computed physicochemical properties. However, there is a significant lack of comprehensive experimental data in the scientific literature. To fully understand the chemical and biological nature of this compound, further research is necessary in the following areas:

-

Development of a robust and scalable synthetic protocol.

-

Complete spectroscopic characterization using modern analytical techniques (NMR, MS, IR, etc.) and dissemination of this data.

-

Comprehensive screening for biological activity across various assays to identify potential therapeutic applications.

-

If biological activity is identified, subsequent studies to elucidate the mechanism of action and involved signaling pathways.

This document serves as a summary of the currently available information and a call for further investigation into this potentially interesting chemical compound.

References

Technical Whitepaper: Methyl 5-hydroxy-4-oxopentanoate

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of Methyl 5-hydroxy-4-oxopentanoate, covering its physicochemical properties, synthesis protocols, and known biological context.

Executive Summary

This compound is a naturally occurring keto-ester found in plant species such as Clematis delavayi, Drymaria cordata, and Ranunculus ternatus[1][2][3][4]. This document provides a comprehensive overview of its key chemical data, detailed experimental procedures for its synthesis, and discusses its known biological context. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, synthetic organic chemistry, and drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Weight | 146.14 g/mol | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Monoisotopic Mass | 146.05790880 Da | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 66274-27-9 | [1][2] |

| Canonical SMILES | COC(=O)CCC(=O)CO | [1][2] |

| InChIKey | RKMQRPYLPSKVNS-UHFFFAOYSA-N | [1][2] |

| Computed XLogP3 | -0.8 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Experimental Protocols

Two detailed protocols for the laboratory synthesis of this compound are provided below. These methods start from brominated precursors and offer reliable routes to the target compound.

Protocol 1: Synthesis from Methyl 5-Bromo-4-oxopentanoate via DBU

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and formic acid for the conversion.

Starting Material: Methyl 5-Bromo-4-oxopentanoate

Procedure:

-

A mixture of Methyl 5-Bromo-4-oxopentanoate (12.6 g, 60.2 mmol) and formic acid (3.44 g, 74.7 mmol) is prepared in benzene (85 ml).

-

To this mixture, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU; 11.7 g, 77.0 mmol) is added dropwise at 10°C[1].

-

The resulting solution is stirred at room temperature for 1 hour.

-

The reaction is subsequently quenched by the addition of water (100 ml) to terminate the process and facilitate product workup[1].

Protocol 2: Synthesis from 5-Bromolevulinic Acid Methyl Ester via Sodium Formate

This alternative method employs sodium formate for the nucleophilic substitution.

Starting Material: 5-Bromolevulinic acid methyl ester

Procedure:

-

A solution of 5-bromolevulinic acid methyl ester (25 g, 119.6 mmol) is prepared.

-

Sodium formate (8.95 g, 131.6 mmol) is added to the solution[5].

-

The reaction proceeds to yield this compound[5]. (Note: The original source implies a solvent and reaction conditions which are standard for this type of substitution, though not explicitly detailed in the abstract).

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in Protocol 3.1.

Biological Context and Significance

This compound is a known phytochemical, having been isolated from the plant Drymaria diandra (also known as Drymaria cordata)[6][7]. An extract from this plant, which contained this compound among eight other known compounds, was reported to show anti-HIV effects in H9 lymphocytes[6][7].

It is important to note that the primary anti-HIV activity was attributed to a novel alkaloid named drymaritin, also present in the extract[6][7]. Additionally, another compound from the same extract, diandraflavone, demonstrated selective inhibition of superoxide anion generation from human neutrophils[6]. While this compound is a constituent of this biologically active extract, its specific contribution to the observed antiviral or anti-inflammatory properties has not been elucidated. Further research is required to determine the individual bioactivity of this compound and its potential role in pharmacology.

Safety and Handling

According to GHS classifications, this compound is associated with the following hazards:

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

H335: May cause respiratory irritation[2].

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. scispace.com [scispace.com]

- 2. This compound | C6H10O4 | CID 10464455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phytochemical: this compound [caps.ncbs.res.in]

- 4. CNP0195106.0 - COCONUT [coconut.naturalproducts.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Drymaria Cordata, Tropical Chickweed - Eat The Weeds and other things, too [eattheweeds.com]

An In-depth Technical Guide on the Natural Occurrence of Methyl 5-hydroxy-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Methyl 5-hydroxy-4-oxopentanoate, a keto ester that has been identified in the plant kingdom. This document details its known natural sources, presents a detailed experimental protocol for its isolation and identification, and discusses its known biological activities.

Natural Occurrence

This compound has been identified as a naturally occurring compound in at least two plant species: Clematis delavayi and Drymaria cordata.[1] While its presence in these species is documented, quantitative data regarding its abundance remains limited in currently available scientific literature.

A significant finding is the isolation of this compound, referred to by its synonym "4-carbonyl-5-hydroxy methyl valerate," from the aerial parts of Clematis delavayi var. spinescens.[2][3] This variety of Clematis delavayi is a shrub found in the dry valleys of Southwest China.[2][3]

The compound has also been reported in Drymaria cordata, a perennial herb belonging to the Caryophyllaceae family.[1][4] However, detailed studies quantifying the concentration of this compound in this plant are not yet available.

Table 1: Natural Sources of this compound

| Natural Source | Plant Family | Part of Plant | Quantitative Data |

| Clematis delavayi var. spinescens | Ranunculaceae | Aerial parts | Not Reported |

| Drymaria cordata | Caryophyllaceae | Not Specified | Not Reported |

Experimental Protocols: Isolation and Identification

The following is a detailed methodology for the isolation and identification of this compound from Clematis delavayi var. spinescens, based on the protocol described by Li et al. (2009).[2][3]

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Clematis delavayi var. spinescens are collected, air-dried, and powdered.

-

Extraction: The powdered plant material (6.0 kg) is extracted with 70% aqueous acetone (3 x 15 L) for 24 hours at room temperature.

-

Concentration: The resulting extract is concentrated in vacuo to yield a crude extract (100 g).

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc extract is then evaporated to yield a residue (90 g).[2]

Chromatographic Separation

-

Initial Column Chromatography: The EtOAc residue is subjected to open column chromatography over MCI-gel CHP-20P.

-

Elution: The column is eluted with a gradient of methanol (MeOH) in water (H₂O) (from 0:100 to 100:0) to yield several fractions.

-

Further Fractionation: The fraction eluted with 50% MeOH is further separated by column chromatography on silica gel.

-

Gradient Elution: This silica gel column is eluted with a gradient of acetone in petroleum ether (from 1:10 to 1:2) to yield further sub-fractions.

-

Final Purification: One of these sub-fractions is then subjected to preparative thin-layer chromatography (pTLC) using a developing solvent system of petroleum ether-acetone (3:1) to yield the pure compound, 4-carbonyl-5-hydroxy methyl valerate (this compound).[2]

Structural Elucidation

The structure of the isolated compound is confirmed through extensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.

Biological Activity

Currently, there is limited information on the biological activity of this compound. In the study where it was isolated from Clematis delavayi var. spinescens, the compound was evaluated for its antiangiogenic effects using a zebrafish model. The results indicated that this compound did not show obvious bioactivity in this assay, with an IC₅₀ value above 5 µg/mL.[2][3]

Further research is required to explore other potential pharmacological activities of this naturally occurring keto ester. The broader class of γ-keto esters is of interest in medicinal chemistry for their potential as synthetic intermediates and for their own biological activities.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation of this compound from Clematis delavayi var. spinescens.

Caption: Workflow for the isolation and identification of this compound.

Potential Research Logic for Bioactivity Screening

Given the limited knowledge of the biological activity of this compound, a logical workflow for future research is proposed below.

Caption: A proposed logical workflow for the bioactivity screening of this compound.

References

Technical Guide: Isolation and Characterization of Methyl 5-hydroxy-4-oxopentanoate from Clematis delavayi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the isolation, purification, and characterization of Methyl 5-hydroxy-4-oxopentanoate from the aerial parts of Clematis delavayi var. spinescens. While the presence of this compound in the plant has been reported, this guide synthesizes published methodologies with standard phytochemical techniques to propose a detailed and replicable experimental protocol.[1][2][3] It includes workflows for extraction, fractionation, and chromatographic purification, as well as tables summarizing key experimental parameters and compound characteristics. Additionally, this guide presents a generalized workflow for the preliminary bioactivity screening of novel isolated natural products, given that specific biological activities for this compound remain largely uncharacterized.

Introduction

The genus Clematis, belonging to the family Ranunculaceae, comprises approximately 300 species and is a rich source of diverse secondary metabolites.[1][2][3] Various species of Clematis are utilized in traditional medicine for their analgesic, antibacterial, and anti-inflammatory properties.[2][3][4] Phytochemical investigations of the genus have led to the isolation of triterpenoid saponins, flavonoids, alkaloids, and coumarins.[4] A study on the chemical constituents of Clematis delavayi var. spinescens, a shrub distributed in Southwest China, identified 18 compounds, including this compound (also referred to as 4-carbonyl-5-hydroxy methyl valerate).[2][3]

This compound is a keto-ester with a relatively simple aliphatic structure.[5] The isolation and characterization of such compounds are crucial for building chemical libraries, exploring their potential as pharmaceutical scaffolds, and understanding the chemical ecology of their source organisms. This guide outlines a robust methodology for obtaining this compound in a purified form for further research and development.

Proposed Isolation and Purification Protocol

The following protocol is based on the methods described by Li, Y., et al. (2009) for the general separation of compounds from C. delavayi, supplemented with standard laboratory practices for natural product isolation.[1][2][3]

Plant Material and Preliminary Preparation

-

Collection : Aerial parts of Clematis delavayi var. spinescens are collected.

-

Drying : The plant material is air-dried in the shade to a constant weight to prevent the degradation of thermolabile constituents.

-

Pulverization : The dried material is coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

Extraction and Solvent Partitioning

-

Maceration : The powdered plant material is macerated with 70% aqueous acetone at room temperature for an extended period (e.g., 3 x 24 hours) to extract a broad spectrum of compounds.

-

Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

-

Suspension & Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the compounds based on their solubility. The target compound, being moderately polar, is expected to concentrate in the ethyl acetate fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography : The dried ethyl acetate fraction is subjected to column chromatography over a silica gel (200-300 mesh) stationary phase.

-

Gradient Elution : The column is eluted with a solvent system of increasing polarity, typically a gradient of chloroform-methanol (CHCl₃-MeOH), starting from 100% CHCl₃ and gradually increasing the proportion of MeOH.

-

Fraction Collection : Fractions of a fixed volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate visualization agent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

Further Purification : Fractions containing the target compound, as identified by TLC comparison with a reference or by subsequent analysis, are pooled. If necessary, these pooled fractions are subjected to further purification steps, such as repeated column chromatography or preparative HPLC, to yield pure this compound.

Data Presentation

Experimental Parameters

The following table summarizes the key parameters for the proposed isolation protocol.

| Parameter | Description | Reference/Rationale |

| Plant Material | Aerial parts of Clematis delavayi var. spinescens | Li, Y., et al. (2009)[2] |

| Extraction Solvent | 70% Aqueous Acetone | Effective for a wide range of polarities.[1] |

| Extraction Method | Cold Maceration (3 x 24h) | Standard method to prevent thermal degradation. |

| Primary Fractionation | Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) | Standard procedure for separating compounds by polarity. |

| Target Fraction | Ethyl Acetate (EtOAc) | Expected fraction for a moderately polar keto-ester. |

| Primary Chromatography | Silica Gel Column Chromatography (200-300 mesh) | Standard technique for fractionating plant extracts. |

| Mobile Phase | Chloroform-Methanol (CHCl₃-MeOH) Gradient | Effective for separating moderately polar compounds. |

| Final Purification | Preparative HPLC (if required) | For achieving high purity (>95%). |

Compound Characterization

The identity and purity of the isolated this compound would be confirmed using spectroscopic methods. The data should be compared with established values.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | PubChem CID: 10464455[5] |

| Molecular Weight | 146.14 g/mol | PubChem CID: 10464455[5] |

| Appearance | (Predicted) Colorless to pale yellow oil | General property of similar aliphatic esters. |

| ¹H-NMR | Data to be acquired and compared with literature. | - |

| ¹³C-NMR | Data to be acquired and compared with literature. | - |

| Mass Spectrometry (MS) | m/z [M+H]⁺ expected at 147.06 | Calculated from molecular formula.[5] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for -OH, C=O (ketone), C=O (ester) | - |

Visualization of Workflows

Isolation Workflow

The following diagram illustrates the proposed multi-step process for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Biological Activity Screening

The compounds isolated from C. delavayi, including relatives of the target compound, were tested for antiangiogenic effects in a zebrafish model but did not show significant bioactivity.[1][2][3] Therefore, a specific signaling pathway cannot be detailed. The diagram below outlines a general, logical workflow for the primary screening of a novel natural product to identify potential therapeutic applications.

Caption: General workflow for primary bioactivity screening of a novel compound.

Conclusion

This guide provides a detailed, actionable framework for the isolation and purification of this compound from Clematis delavayi. By integrating published findings with established phytochemical methodologies, researchers can efficiently obtain this compound for further study. While its biological activity is currently not well-defined, the proposed screening workflow offers a systematic approach to exploring its therapeutic potential, which is a critical step in the early stages of drug discovery and development from natural sources. Subsequent research should focus on acquiring detailed spectroscopic data for the pure compound and executing a broad panel of bioassays to uncover its pharmacological profile.

References

- 1. chemical-constituents-from-clematis-delavayi-var-spinescens - Ask this paper | Bohrium [bohrium.com]

- 2. Chemical Constituents from Clematis delavayi var. spinescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. This compound | C6H10O4 | CID 10464455 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide on the Proposed Isolation of Methyl 5-hydroxy-4-oxopentanoate from Drymaria cordata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drymaria cordata, a plant with a rich history in traditional medicine, is known to harbor a diverse array of bioactive compounds. While numerous phytochemical studies have been conducted on this species, the isolation of "Methyl 5-hydroxy-4-oxopentanoate" has not been specifically reported. However, this compound has been successfully isolated from the closely related species, Drymaria diandra. This technical guide provides a comprehensive, proposed methodology for the isolation and characterization of this compound from Drymaria cordata, based on established protocols for the Drymaria genus. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compound. All quantitative data from related studies are summarized, and detailed experimental workflows are presented.

Introduction

Drymaria cordata (L.) Willd. ex Schult., belonging to the family Caryophyllaceae, is a creeping herb found in tropical and subtropical regions. It has been traditionally used for treating a variety of ailments, including peptic ulcers, headaches, and inflammatory conditions. Phytochemical analyses of Drymaria cordata have revealed the presence of several classes of bioactive compounds, such as flavonoids, alkaloids, tannins, saponins, and terpenoids. While "this compound" has been reported in Drymaria cordata, a detailed isolation protocol from this specific plant is not available in current literature. This guide bridges that gap by adapting a successful isolation method from a related species, Drymaria diandra, to provide a robust experimental framework.

Phytochemical Profile of Drymaria cordata

Numerous studies have investigated the chemical constituents of Drymaria cordata using various extraction and analytical techniques. A summary of major identified compounds from ethanolic and methanolic extracts is presented below.

| Compound Class | Specific Compounds Identified in Drymaria cordata Extracts | Reference |

| Dicarboxylic Esters | 1,2-Benzenedicarboxylic acid, diisooctyl ester | |

| Alcohols | 1,8-Octanediol, 2-Octen-1-ol, 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, Oleyl alcohol | |

| Inositols | Myo-Inositol, 4-C-methyl- | |

| Fatty Acids & Esters | n-Hexadecanoic acid, 9,12-Octadecadienoic acids, 9,12-Octadecadienoic acid, methyl ester, 17-Octadecynoic acid | |

| Flavonoids | Isovitexin, Torosaflavone A | |

| Alkaloids | Drymaritin (Anti-HIV activity) | |

| Glycosides | Stigmasterol β-D-glycoside, Diandraflavone | |

| Phenolics | p-Hydroxybenzoic acid, p-Hydroxybenzaldehyde |

Proposed Experimental Protocol for the Isolation of this compound

The following protocol is adapted from the successful isolation of this compound from Drymaria diandra. Researchers should consider this a starting point and may need to optimize parameters for Drymaria cordata.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy whole plants of Drymaria cordata.

-

Authentication: A plant taxonomist should formally identify the plant material. A voucher specimen should be deposited in a recognized herbarium.

-

Processing: Wash the plant material thoroughly with distilled water to remove any debris. Air-dry the plants in the shade at room temperature for 10-15 days.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Maceration: Soak the powdered plant material (approximately 1 kg) in 5 L of methanol at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude methanolic extract.

Fractionation and Isolation

-

Solvent-Solvent Partitioning: Suspend the crude methanolic extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography of Ethyl Acetate Fraction: The ethyl acetate fraction is the most likely to contain the target compound. Subject this fraction to column chromatography over silica gel (60-120 mesh).

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Thin Layer Chromatography (TLC) Monitoring: Collect fractions of 20-30 mL and monitor them by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize spots under UV light and by spraying with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Pooling and Further Purification: Pool the fractions that show similar TLC profiles and a spot corresponding to the expected Rf value of the target compound. Further purify the pooled fractions using preparative TLC or a second column chromatography step with a shallower elution gradient to yield the isolated compound.

Characterization of this compound

The structure of the isolated compound should be confirmed using the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), ketone (C=O), and ester (C=O).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Visualization of Workflows

Experimental Workflow for Isolation

Caption: Proposed workflow for the isolation of this compound.

Proposed Workflow for Bioactivity Screening

As there is no currently available data on the biological activity of this compound, the following logical workflow is proposed for its initial screening.

Caption: A proposed workflow for the biological activity screening of the isolated compound.

Conclusion and Future Directions

This technical guide outlines a feasible, albeit proposed, methodology for the isolation of this compound from Drymaria cordata. The protocol is grounded in established phytochemical techniques and successful isolations from a closely related plant species. The successful isolation and structural elucidation of this compound will be the first critical step in unlocking its potential therapeutic applications. Subsequent bioactivity screening, as outlined in the proposed workflow, will be essential to determine its pharmacological relevance. This work will not only contribute to the phytochemical knowledge of Drymaria cordata but also potentially provide a new lead compound for drug development.

An In-depth Technical Guide on the Spectroscopic Data of Methyl 5-hydroxy-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-hydroxy-4-oxopentanoate, a molecule of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.95 | s | - | CH₂(5) |

| 3.67 | s | - | Me |

| 2.95 | t | 6.5 | CH₂(3) |

| 2.65 | t | 6.5 | CH₂(2) |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 201.1 | C(4) |

| 173.2 | C(1) |

| 52.4 | Me |

| 34.8 | C(3) |

| 34.5 | C(5) |

| 28.5 | C(2) |

| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1] |

Table 3: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| Exact Mass | 146.05790880 Da |

| Source: PubChem CID 10464455[2] |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra were recorded on a Bruker AMX-400 or a Varian Gemini XL-200 spectrometer.[1]

-

Sample Preparation: A few milligrams of the purified this compound were dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired at a frequency of 400 MHz. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The data was processed to show chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (s = singlet, t = triplet), and the coupling constants (J) in Hertz (Hz).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded at a frequency of 100 MHz. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: IR spectra were obtained using a Perkin-Elmer 1720X FT-IR spectrophotometer.[1]

-

Sample Preparation: The spectrum was recorded from a thin film of the neat compound on a potassium bromide (KBr) plate.

-

Data Acquisition: The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.

2.3 Mass Spectrometry (MS)

-

Instrumentation: Mass spectral data can be obtained using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: The sample is introduced into the mass spectrometer, where it is ionized.

-

Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound. The exact mass is a key piece of data for determining the molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic data obtained.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 5-hydroxy-4-oxopentanoate

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-hydroxy-4-oxopentanoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the structural elucidation of the molecule using ¹H and ¹³C NMR spectroscopy, details experimental protocols, and presents the data in a clear, tabular format for ease of comparison.

Molecular Structure and NMR Assignments

This compound (C₆H₁₀O₄) is a keto-ester containing a terminal methyl ester, a ketone, and a primary alcohol. The presence of these functional groups gives rise to a characteristic set of signals in its NMR spectra, which are crucial for its identification and characterization. The numbering of the carbon atoms for the purpose of NMR assignment is as follows:

The analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the molecule.

Quantitative NMR Data

The following tables summarize the expected chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These values are based on predictive models and typical chemical shift ranges for the functional groups present.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' (O-CH ₃) | ~ 3.70 | Singlet (s) | - | 3H |

| H-2 (-CH ₂-) | ~ 2.65 | Triplet (t) | ~ 6.5 | 2H |

| H-3 (-CH ₂-) | ~ 2.85 | Triplet (t) | ~ 6.5 | 2H |

| H-5 (-CH ₂-OH) | ~ 4.30 | Singlet (s) | - | 2H |

| -OH | Variable | Broad Singlet (br s) | - | 1H |

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' (C H₃) | ~ 52.0 |

| C-2 (C H₂) | ~ 28.0 |

| C-3 (C H₂) | ~ 38.0 |

| C-4 (C =O) | ~ 208.0 |

| C-5 (C H₂OH) | ~ 70.0 |

| C-1 (C =O) | ~ 173.0 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized experimental protocol for the NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For compounds with exchangeable protons like the hydroxyl group, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe the -OH proton signal.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of an internal standard, such as Tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is typically sufficient for the analysis of this molecule.

-

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Set to approximately 12-15 ppm.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between scans is common.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set to approximately 220-240 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used to allow for the slower relaxation of carbon nuclei.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Visualization of Analytical Workflows and Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR spectral analysis and the expected correlations from 2D NMR experiments.

The COSY (Correlation Spectroscopy) spectrum would show a correlation between the protons on C-2 and C-3, as they are coupled to each other. The HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would reveal the direct one-bond correlations between the protons and the carbons they are attached to, as depicted in Figure 2. These 2D experiments are invaluable for confirming the assignments made from the 1D spectra.

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 5-hydroxy-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of Methyl 5-hydroxy-4-oxopentanoate. Due to the limited availability of direct spectral data for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. It also includes a comprehensive experimental protocol for acquiring an IR spectrum of a liquid sample and a logical workflow for spectral analysis.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its hydroxyl, ketone, and ester functional groups. The following table summarizes the expected vibrational modes, their predicted frequencies, and the corresponding functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group | Intensity | Notes |

| O-H Stretch | 3500 - 3200 | Alcohol | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[1][2][3][4] |

| C-H Stretch | 2960 - 2850 | Alkane (CH₂, CH₃) | Strong | Characteristic of sp³ hybridized carbon atoms.[1][4] |

| C=O Stretch | 1750 - 1735 | Ester | Strong | Typical for aliphatic esters.[5][6] |

| C=O Stretch | 1725 - 1705 | Ketone | Strong | Typical for aliphatic ketones.[4][7][8] |

| C-O Stretch | 1300 - 1000 | Ester | Strong | Two or more bands may be observed in this region.[5][6] |

| C-O Stretch | 1260 - 1050 | Alcohol | Strong | Associated with the alcohol functional group.[2][3] |

Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining the IR spectrum of liquid samples due to its simplicity and minimal sample preparation requirements.[9]

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Sample of this compound

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to stabilize according to the manufacturer's instructions.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This will account for the absorbance of ambient air (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Ensure the ATR crystal surface is clean and free of any residues.

-

Record the background spectrum.

-

-

Sample Application:

-

Spectrum Acquisition:

-

Data Processing and Analysis:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption peaks and compare them with the predicted values and established correlation charts to confirm the presence of the expected functional groups.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal.

-

Wipe the sample off the crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).

-

Allow the crystal to air dry completely before the next measurement.[9]

-

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow involved in a typical IR spectroscopy experiment, from initial sample preparation to the final interpretation of the spectral data.

Caption: A flowchart of the IR spectroscopy analysis process.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

In-Depth Technical Guide: Mass Spectrometry of Methyl 5-hydroxy-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 5-hydroxy-4-oxopentanoate, a naturally occurring keto-ester. While a publicly available, detailed mass spectrum with quantitative fragmentation data for this specific compound is not readily accessible in scientific literature or databases, this document outlines the expected mass spectral characteristics based on its chemical structure and provides a generalized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to assist researchers in the identification and characterization of this compound in various matrices.

Introduction

This compound is a C6-keto-ester that has been identified as a chemical constituent in various plant species, including Clematis delavayi, Drymaria cordata, and Ranunculus ternatus.[1][2][3] Its chemical structure, featuring a methyl ester, a ketone, and a primary alcohol, suggests potential for diverse chemical reactivity and biological activity. Accurate identification and quantification of this molecule are crucial for phytochemical studies, natural product chemistry, and potential pharmacological investigations. Mass spectrometry, particularly coupled with gas chromatography, serves as a powerful analytical tool for these purposes.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | PubChem[1] |

| Molecular Weight | 146.14 g/mol | PubChem[1] |

| Exact Mass | 146.05790880 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 74469-52-6 | - |

Mass Spectrometry Data (Anticipated)

While a specific, publicly available mass spectrum for this compound is not available, we can predict its behavior in mass spectrometry based on its functional groups.

Anticipated Fragmentation Pattern

Electron Ionization (EI) is a common ionization technique used in GC-MS. The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group of the ketone is a highly probable fragmentation pathway. This could lead to the loss of a CH₂OH radical (m/z 31) or a CH₂CH₂COOCH₃ radical.

-

McLafferty Rearrangement: The presence of a γ-hydrogen relative to the keto group allows for a McLafferty rearrangement, which would result in the elimination of a neutral alkene and the formation of a characteristic enol radical cation.

-

Ester Fragmentation: The methyl ester group can undergo fragmentation, leading to the loss of a methoxy radical (•OCH₃, m/z 31) or a formaldehyde molecule (CH₂O, m/z 30) from the molecular ion.

-

Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O, m/z 18) from the molecular ion a likely event, especially under thermal conditions in the GC inlet.

A logical diagram illustrating these potential fragmentation pathways is provided below.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of this compound in a biological matrix, based on established methods for organic acid analysis.

Sample Preparation (Derivatization)

To improve volatility and thermal stability for GC analysis, derivatization of the hydroxyl and keto groups is recommended. A common method is silylation.

-

Extraction: Extract the compound of interest from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

-

Reaction: Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

Caption: General workflow for the GC-MS analysis of this compound.

Gas Chromatography (GC) Conditions

A summary of typical GC conditions for the analysis of derivatized organic acids is provided in Table 2.

| Parameter | Recommended Setting |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

Mass Spectrometry (MS) Conditions

Typical MS conditions for EI analysis are outlined in Table 3.

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 40-500 |

| Solvent Delay | 5 minutes |

Data Analysis

The resulting chromatograms and mass spectra should be analyzed using the instrument's software. Identification of this compound would involve:

-

Retention Time Matching: Comparing the retention time of the peak of interest with that of an authentic standard, if available.

-

Mass Spectrum Matching: Comparing the acquired mass spectrum with a library spectrum (e.g., NIST, Wiley). In the absence of a library spectrum for the derivatized form, the fragmentation pattern should be interpreted based on the principles outlined in Section 3.1.

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of this compound. While a definitive, publicly available mass spectrum is currently lacking, the information on its chemical properties, anticipated fragmentation behavior, and a detailed experimental protocol will aid researchers in the successful identification and characterization of this compound. The development of a public spectral record for this molecule would be a valuable contribution to the field of natural product chemistry.

References

"Methyl 5-hydroxy-4-oxopentanoate" physical and chemical properties

A comprehensive technical guide on the physical and chemical properties of Methyl 5-hydroxy-4-oxopentanoate, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 66274-27-9) is an organic compound belonging to the family of keto-esters. Structurally, it features a methyl ester group, a ketone, and a primary alcohol functional group. Its chemical formula is C6H10O4. This multifunctional nature makes it a potentially interesting building block in organic synthesis. Publicly available information indicates that this compound is a phytochemical, having been identified in plant species such as Clematis delavayi, Drymaria cordata, and Ranunculus ternatus.

Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide consolidates the existing computed data and proposes logical experimental workflows for its synthesis and analysis, providing a foundational resource for researchers.

Physical and Chemical Properties

Experimental data on the physical properties of this compound is scarce. The information presented below is primarily derived from computational models, which provide estimations useful for initial experimental design.

Physical Properties

The following table summarizes the key computed physical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C6H10O4 | PubChem |

| Molecular Weight | 146.14 g/mol | PubChem |

| XLogP3 | -0.8 | PubChem |

| Exact Mass | 146.05790880 Da | PubChem |

| Monoisotopic Mass | 146.05790880 Da | PubChem |

| Topological Polar Surface Area | 63.6 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Chemical Identifiers

For unambiguous identification, a list of chemical identifiers is provided in the table below.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 66274-27-9 | PubChem |

| InChI | InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h7H,2-4H2,1H3 | PubChem |

| InChIKey | RKMQRPYLPSKVNS-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | COC(=O)CCC(=O)CO | PubChem |

| Synonyms | 5-hydroxy-4-oxopentanoic acid methyl ester, Methyl 5-hydroxy-4-oxovalerate | PubChem |

Spectral Information

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be expected to show signals corresponding to the methyl ester protons, the methylene protons of the pentanoate backbone, and the methylene and hydroxyl protons of the hydroxyacetyl group. ¹³C NMR would show distinct peaks for the ester carbonyl, ketone carbonyl, the methoxy carbon, and the various methylene carbons in the chain.

-

Mass Spectrometry (MS) : GC-MS analysis would provide the mass-to-charge ratio of the molecular ion and characteristic fragmentation patterns, confirming the molecular weight and structural fragments.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretches of the ketone and ester groups, and C-O stretching frequencies.

Proposed Experimental Protocols

Given the absence of detailed published protocols, this section outlines a logical workflow for the synthesis and analysis of this compound.

Proposed Synthesis Workflow

A plausible and direct method for synthesizing the target compound is through the selective oxidation of a precursor diol, Methyl 4,5-dihydroxypentanoate. This approach avoids harsh conditions that might affect the ester group.

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: Dissolve the starting material, Methyl 4,5-dihydroxypentanoate, in a suitable solvent such as dichloromethane (DCM).

-

Oxidation: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature. These reagents are chosen for their selectivity in oxidizing secondary alcohols to ketones without affecting the primary alcohol or ester functional groups.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).

-

Extraction: Extract the crude product from the reaction mixture using an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Purify the final product using silica gel column chromatography with a gradient of ethyl acetate in hexane to yield pure this compound.

Proposed Analytical Workflow

To confirm the identity, purity, and structure of the synthesized product, a standard analytical workflow is proposed.

Methyl 5-hydroxy-4-oxopentanoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 5-hydroxy-4-oxopentanoate. Due to the limited availability of experimental data for this specific compound, this document focuses on predicted physicochemical properties and outlines detailed, adaptable experimental protocols for determining its solubility and stability profiles. These protocols are based on established methodologies for similar chemical entities, particularly keto esters, and are intended to guide researchers in generating robust and reliable data. This guide also discusses potential degradation pathways based on the functional groups present in the molecule. The information presented herein is crucial for the handling, formulation, and development of this compound in a research and drug development context.

Introduction

This compound is an organic compound with the molecular formula C₆H₁₀O₄[1]. It features a methyl ester, a ketone, and a primary alcohol functional group. While it has been identified in some natural sources, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is essential for its application in scientific research and pharmaceutical development. This guide aims to bridge the current knowledge gap by providing a foundational understanding and practical experimental frameworks.

Physicochemical Properties

Currently, there is a lack of experimentally determined quantitative data for the solubility and stability of this compound in publicly available literature. However, computational predictions provide valuable initial estimates for its key properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₆H₁₀O₄ | PubChem[1] |

| Molecular Weight | 146.14 g/mol | PubChem[1] |

| XLogP3 | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 130 | PubChem[1] |

Note: These values are computationally predicted and should be confirmed by experimental data.

Solubility

The solubility of a compound is a critical parameter for its formulation and delivery. Based on its structure, which contains both polar (hydroxyl, ketone, ester) and non-polar (alkyl chain) moieties, this compound is expected to exhibit moderate solubility in polar solvents and limited solubility in non-polar solvents. The predicted XLogP3 of -0.8 suggests a preference for hydrophilic environments[1].

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, the following experimental protocols are recommended.

This protocol provides a rapid assessment of solubility in various solvents.

Objective: To determine the general solubility characteristics of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Water (deionized)

-

Ethanol (95%)

-

Methanol

-

Acetone

-

Dichloromethane

-

Hexane

-

5% (w/v) aqueous HCl

-

5% (w/v) aqueous NaOH

Procedure:

-

Add approximately 10 mg of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent from the list above.

-

Vortex each tube vigorously for 30 seconds.

-

Visually inspect each tube for the dissolution of the solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

Figure 1: Workflow for Qualitative Solubility Testing

Caption: A flowchart illustrating the steps for qualitative solubility assessment.

This protocol provides a precise measurement of solubility.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol/water mixture)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in sealed vials.

-

Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Stability

Understanding the stability of this compound is crucial for its storage, handling, and use in formulations. The presence of ester, ketone, and hydroxyl functional groups suggests potential susceptibility to hydrolytic, oxidative, and thermal degradation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are recommended.

Figure 2: General Workflow for Forced Degradation Studies

Caption: A flowchart outlining the general procedure for conducting forced degradation studies.

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain the solution at room temperature and collect samples at various time points. Neutralize the samples before HPLC analysis. The ester group is particularly susceptible to base-catalyzed hydrolysis (saponification).

-

Neutral Hydrolysis: Dissolve the compound in deionized water. Heat the solution at a controlled temperature (e.g., 60 °C) and collect samples at various time points.

Objective: To assess the susceptibility of the compound to oxidation.

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Collect samples at various time points and analyze by HPLC. The primary alcohol and the carbon alpha to the ketone are potential sites of oxidation.

Objective: To determine the light sensitivity of the compound.

Procedure:

-

Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).

-

Simultaneously, keep a control sample in the dark.

-

Collect samples from both the exposed and control solutions at various time points and analyze by HPLC. The ketone functional group can be susceptible to photochemical reactions.

Objective: To evaluate the stability of the compound at elevated temperatures.

Procedure:

-

Store the solid compound and a solution of the compound in a thermostable solvent in an oven at a controlled high temperature (e.g., 80 °C).

-

Collect samples at various time points and analyze by HPLC. Esters can undergo thermal decomposition at high temperatures.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

-

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 5-hydroxy-4-oxopentanoic acid and methanol.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The α-carbon to the ketone could also be susceptible to oxidation, potentially leading to chain cleavage.

-

Dehydration: The β-hydroxy ketone moiety may undergo dehydration under certain conditions to form an α,β-unsaturated ketone.

References

Methyl 5-hydroxy-4-oxopentanoate: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-hydroxy-4-oxopentanoate, a polyfunctional C6 molecule, is emerging as a valuable chiral building block in synthetic organic chemistry. Its unique structure, featuring a ketone, a primary alcohol, and a methyl ester, provides multiple reaction sites for elaboration into complex molecular architectures. The presence of a stereocenter at the 4-position, once established, makes it a powerful tool for the enantioselective synthesis of natural products and pharmacologically active compounds. This guide provides a comprehensive overview of the properties, synthesis, and applications of chiral this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 66274-27-9 |

| SMILES | COC(=O)CCC(=O)CO |

| Natural Occurrence | Found in Clematis delavayi and Drymaria cordata |

Enantioselective Synthesis: Accessing Chiral Purity

The utility of this compound as a chiral building block is entirely dependent on the ability to synthesize it in an enantiomerically pure form. While specific protocols for this exact molecule are not abundantly reported in the literature, several established methodologies for the asymmetric synthesis of related γ-keto esters and α-hydroxy ketones can be readily adapted. The most promising approaches include biocatalytic reduction and asymmetric hydrogenation of a suitable prochiral precursor.

Biocatalytic Reduction of Methyl 4,5-dioxopentanoate

A highly effective strategy for the enantioselective synthesis of (S)- or (R)-methyl 5-hydroxy-4-oxopentanoate involves the enzymatic reduction of the corresponding prochiral diketone, methyl 4,5-dioxopentanoate. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. The choice of the specific KRED enzyme and the reaction conditions will determine the stereochemical outcome.

Experimental Protocol: General Procedure for Biocatalytic Reduction

-

Enzyme and Cofactor Preparation: A solution of a selected ketoreductase (e.g., from a commercial screening kit) and a nicotinamide cofactor (NADH or NADPH) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included to ensure catalytic turnover.

-

Reaction Setup: Methyl 4,5-dioxopentanoate is dissolved in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or isopropanol) and added to the enzyme/cofactor solution.

-

Reaction Monitoring: The reaction is gently agitated at a controlled temperature (typically 25-37 °C) and monitored by an appropriate analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess (% ee).

-

Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired enantiomer of this compound.

The workflow for a typical biocatalytic reduction is illustrated in the following diagram:

Applications in Pharmaceutical Synthesis

Chiral γ-hydroxy-β-keto esters are valuable intermediates in the synthesis of a variety of pharmaceuticals. A prominent example is their potential application in the synthesis of the side chains of statin drugs, which are widely prescribed for lowering cholesterol.[2][3] The dihydroxy acid side chain of many statins contains two crucial stereocenters.

Potential Role in Statin Side-Chain Synthesis

The logical relationship for the potential synthesis of a statin side-chain from chiral this compound is depicted below:

Conclusion

This compound is a promising chiral building block with significant potential in the synthesis of complex, high-value molecules. The development of robust and scalable enantioselective synthetic routes, particularly through biocatalysis, will be key to unlocking its full potential. For researchers in drug discovery and development, this versatile synthon offers a valuable tool for the construction of novel chemical entities with precisely controlled stereochemistry, ultimately contributing to the advancement of new therapeutics. Further exploration into its applications in the total synthesis of natural products and other biologically active compounds is warranted.

References

Stereochemistry of Methyl 5-hydroxy-4-oxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract